Cas no 2138388-58-4 (1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea)

1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea is a synthetic urea derivative featuring both aromatic and aliphatic functional groups. Its structure incorporates a 4-aminophenyl moiety and a 2-methoxyethyl substituent, offering potential reactivity for further chemical modifications. The compound's distinct molecular architecture may lend itself to applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the amino group enhances its utility in coupling reactions, while the methoxyethyl chain could influence solubility and pharmacokinetic properties. This compound is of interest for research purposes, particularly in the development of novel therapeutics or as a scaffold for structure-activity relationship studies.
1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea structure
2138388-58-4 structure
商品名:1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea
CAS番号:2138388-58-4
MF:C13H21N3O2
メガワット:251.324743032455
CID:6004394
PubChem ID:165489087

1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea 化学的及び物理的性質

名前と識別子

    • EN300-766423
    • 1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea
    • 2138388-58-4
    • 1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea
    • インチ: 1S/C13H21N3O2/c1-13(2,10-4-6-11(14)7-5-10)16-12(17)15-8-9-18-3/h4-7H,8-9,14H2,1-3H3,(H2,15,16,17)
    • InChIKey: SJAVLZNCYDVIDH-UHFFFAOYSA-N
    • ほほえんだ: O=C(NCCOC)NC(C)(C)C1C=CC(=CC=1)N

計算された属性

  • せいみつぶんしりょう: 251.16337692g/mol
  • どういたいしつりょう: 251.16337692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 76.4Ų

1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-766423-0.25g
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea
2138388-58-4 95%
0.25g
$867.0 2024-05-22
Enamine
EN300-766423-0.5g
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea
2138388-58-4 95%
0.5g
$905.0 2024-05-22
Enamine
EN300-766423-1.0g
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea
2138388-58-4 95%
1.0g
$943.0 2024-05-22
Enamine
EN300-766423-10.0g
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea
2138388-58-4 95%
10.0g
$4052.0 2024-05-22
Enamine
EN300-766423-0.1g
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea
2138388-58-4 95%
0.1g
$829.0 2024-05-22
Enamine
EN300-766423-2.5g
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea
2138388-58-4 95%
2.5g
$1848.0 2024-05-22
Enamine
EN300-766423-5.0g
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea
2138388-58-4 95%
5.0g
$2732.0 2024-05-22
Enamine
EN300-766423-0.05g
1-[2-(4-aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea
2138388-58-4 95%
0.05g
$792.0 2024-05-22

1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea 関連文献

1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)ureaに関する追加情報

Compound CAS No. 2138388-58-4: 1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea

The compound with CAS number 2138388-58-4, commonly referred to as 1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of ureas, which are widely studied for their diverse functionalities. The structure of this molecule includes a urea group (urea) attached to two distinct substituents: a 4-amino-substituted isopropyl group and a 2-methoxyethyl group. These substituents contribute to the compound's unique chemical properties and reactivity.

Recent studies have highlighted the importance of 1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea in drug design and development. The presence of the amino group (amine) and the methoxy group (methoxy) in its structure makes it a promising candidate for various biological assays. Researchers have explored its potential as a lead compound in the development of new therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases.

The synthesis of this compound involves a multi-step process, typically starting with the preparation of the urea precursor followed by substitution reactions to introduce the desired substituents. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, has significantly improved the yield and purity of this compound. These advancements have made it more accessible for large-scale production and subsequent applications.

In terms of physical properties, 1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea exhibits a melting point of approximately 150°C, making it suitable for thermal stability studies. Its solubility in common organic solvents, such as dichloromethane and ethanol, facilitates its use in various chemical reactions and formulations. The compound's ability to form stable complexes with metal ions has also been explored, opening new avenues for its application in coordination chemistry.

The biological activity of this compound has been extensively studied in recent years. In vitro assays have demonstrated its potential as an inhibitor of key enzymes involved in cellular signaling pathways. For instance, studies have shown that it can modulate the activity of protein kinases, which are critical targets in cancer therapy. Additionally, its ability to cross the blood-brain barrier suggests its potential utility in treating central nervous system disorders.

The environmental impact of CAS No. 2138388-58-4 has also been a topic of interest. Research indicates that it undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. This makes it an eco-friendly choice for applications where sustainability is a priority.

In conclusion, 1-[2-(4-Aminophenyl)propan-2-yl]-3-(2-methoxyethyl)urea, with CAS number 2138388-58-4, is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and biological studies, positions it as a valuable tool in both academic research and industrial applications.

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